![molecular formula C17H20N2O3S B2530795 N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide CAS No. 629605-15-8](/img/structure/B2530795.png)
N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives is a common theme in the search for novel therapeutic agents. In one study, a series of sulfonamides were synthesized starting from 4-methoxyphenethylamine, which was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule that was further treated with various alkyl/aralkyl halides to produce a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides. These compounds were characterized using spectroscopic techniques and showed promising inhibitory effects on acetylcholinesterase, with one derivative demonstrating competitive inhibition and forming an irreversible enzyme inhibitor complex .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the case of the synthesized sulfonamide derivatives, their structural characterization was confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy. The elemental analysis data was coherent with the spectral data, ensuring the accuracy of the synthesized compounds' structures . Additionally, the X-ray diffraction method was used to determine the structure of a sulfonamide-derived ligand, suggesting an octahedral geometry for its metal complexes .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including monoacylation and desulfonylation. N-Monoacylated sulfonimidamides were synthesized using a premixed mixture of an acyl chloride and pyridazine, while diacylation occurred with a different coupling agent. This stepwise functionalization approach allows for fine-tuning the properties of compounds in medicinal chemistry . A visible light-promoted process for desulfonylation of N-sulfonylamides and -amines has also been developed, which involves photoexcitation and single electron transfer to promote loss of the sulfonyl group, forming free amide or amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The magnetic susceptibility and conductivity measurements, along with spectral data, provide insights into the bonding nature of these compounds. The biological activity, including antibacterial, antifungal, and cytotoxic activity, was evaluated for both the ligands and their metal complexes, revealing moderate to significant activity against various strains . The antimicrobial activities of novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides were also assessed, with some derivatives showing different single-crystal structures than expected and varying levels of tuberculostatic, antibacterial, and antifungal activities .
科学的研究の応用
Polymer Synthesis
N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide and related compounds have been utilized in polymer synthesis. For example, a study by Liaw, Liaw, and Su (1999) explores the use of similar sulfone-containing compounds to prepare new polyimides. These polyimides displayed properties such as transparency, flexibility, toughness, and high thermal stability, making them suitable for various advanced technological applications (Liaw, Liaw, & Su, 1999).
Development of Fluorescent Molecular Probes
Research by Diwu et al. (1997) discusses the synthesis and spectral properties of fluorescent solvatochromic dyes, where compounds similar to this compound have been used. These compounds are significant in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).
Analytical Chemistry and Environmental Studies
In a study by Golub and Becker (2015), derivatives of this compound are explored for their potential in analytical chemistry, particularly in the anodic methoxylation of piperidine derivatives. Such research contributes significantly to the development of new analytical methods and environmental studies (Golub & Becker, 2015).
Antibiotic Resistance Research
Ricken et al. (2013) investigate the degradation of sulfonamide antibiotics, which bear structural similarities to this compound. This research is crucial in understanding antibiotic resistance, particularly in environmental contexts where persistent antibiotics can lead to the propagation of antibiotic resistance (Ricken et al., 2013).
Development of Immunoassays
Vashist (2012) discusses the use of compounds structurally related to this compound in the development of immunoassays. These studies are pivotal in biomedical diagnostics, highlighting the potential of these compounds in advancing health care technology (Vashist, 2012).
作用機序
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . The compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Based on its structure, it may be involved in reactions related to the sulfonyl and carboximidamide groups .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-15-10-12-16(13-11-15)23(20,21)18-17(19(2)3)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFLSIVNRTZHRN-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

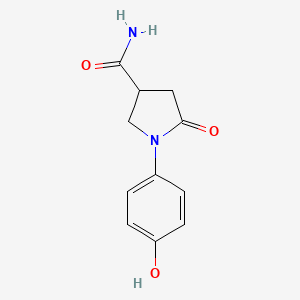
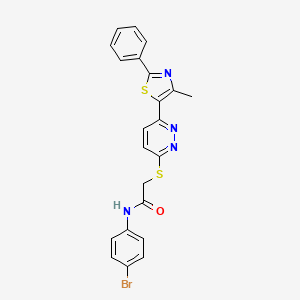


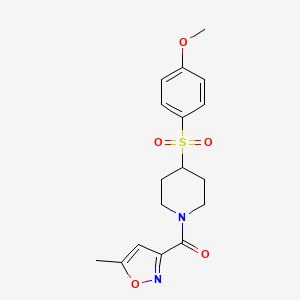
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)

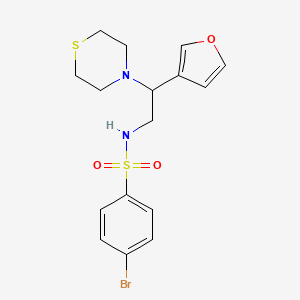

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)

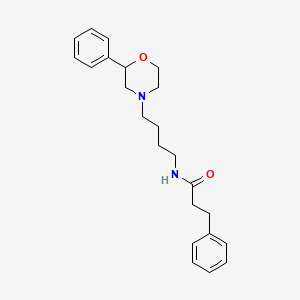
![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)